Methyl 4-amino-4-(4-bromophenyl)butanoate
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Overview
Description
Methyl 4-amino-4-(4-bromophenyl)butanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of butanoic acid, featuring a bromophenyl group and an amino group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-bromophenyl)butanoate typically involves the esterification of 4-amino-4-(4-bromophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-bromophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-amino-4-(4-bromophenyl)butanoic acid.
Reduction: Formation of Methyl 4-amino-4-phenylbutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-(4-bromophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(4-chlorophenyl)butanoate
- Methyl 4-amino-4-(4-nitrophenyl)butanoate
- Methyl 4-amino-4-(4-methylphenyl)butanoate
Uniqueness
Methyl 4-amino-4-(4-bromophenyl)butanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Biological Activity
Methyl 4-amino-4-(4-bromophenyl)butanoate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a butanoate ester functional group, an amino group, and a bromophenyl moiety. Its molecular formula is C11H14BrN1O2, with a molecular weight of approximately 272.16 g/mol. The presence of the bromine atom enhances the compound's electrophilicity, which can influence its reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C11H14BrN1O2 |
Molecular Weight | 272.16 g/mol |
Functional Groups | Amino, Ester, Bromophenyl |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its potential as a pharmaceutical candidate.
- π-π Interactions : The bromophenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s biological activity.
These interactions may influence neurotransmitter systems and receptor activities, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the bromophenyl group demonstrate promising activity against various bacterial strains and fungi .
Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies have indicated that related compounds show efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The presence of specific functional groups appears to enhance their antiproliferative effects .
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of bromophenyl-containing compounds against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed significant inhibition zones, indicating strong antimicrobial activity .
- Anticancer Evaluation : In another study focusing on thiazole derivatives containing bromophenyl groups, researchers found that certain compounds exhibited high cytotoxicity against MCF7 cells. This suggests that this compound may share similar mechanisms of action leading to cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that modifications to the bromophenyl and amino groups significantly affect biological activity:
Compound | Activity |
---|---|
Methyl 3-amino-3-(4-bromophenyl)butanoate | Moderate antimicrobial activity |
Methyl 3-amino-3-(4-chlorophenyl)butanoate | Lower anticancer efficacy |
Methyl 3-amino-3-(4-fluorophenyl)butanoate | Enhanced lipophilicity |
The presence of bromine enhances reactivity compared to chlorine or fluorine substitutions, suggesting that halogen choice is critical for optimizing biological activity .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-bromophenyl)butanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
FEJPXRSSGHASRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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